molecular formula C14H14BrNO2S B1277742 N-benzyl-3-bromo-4-methylbenzenesulfonamide CAS No. 850429-67-3

N-benzyl-3-bromo-4-methylbenzenesulfonamide

Cat. No. B1277742
CAS RN: 850429-67-3
M. Wt: 340.24 g/mol
InChI Key: UDIVRJRBNLDWNI-UHFFFAOYSA-N
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Description

N-benzyl-3-bromo-4-methylbenzenesulfonamide (N-BMBSA) is a sulfonamide derivative of benzene that has a range of applications in scientific research. It is a useful synthetic intermediate for the preparation of a variety of compounds and can be used in a variety of different laboratory experiments. N-BMBSA has been used in the synthesis of drugs, in the production of dyes, and in the study of biochemistry and physiology. In

Scientific Research Applications

Material Science

In material science, this compound could be used to modify the surface properties of materials. The bromine atom in its structure makes it a good candidate for further functionalization through palladium-catalyzed coupling reactions, which can lead to the development of new materials with specific properties .

Chemical Synthesis

The compound’s sulfonamide group is a versatile handle in organic synthesis. It can act as a protecting group for amines or as an activating group for nucleophilic substitution reactions. This makes it valuable for constructing complex molecules in a step-wise fashion .

Chromatography

N-benzyl-3-bromo-4-methylbenzenesulfonamide: can be used in chromatography as a standard or reference compound due to its unique chemical properties. It can help in the calibration of equipment and in the development of new chromatographic methods .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent to detect or quantify other substances. Its strong UV absorption makes it suitable for UV-spectroscopy-based analyses, and its distinct mass can be utilized in mass spectrometry for compound identification .

Biological Studies

The sulfonamide moiety of N-benzyl-3-bromo-4-methylbenzenesulfonamide is similar to many biologically active molecules. It can be used in biological studies to probe protein interactions or as a building block for bioconjugation to create probes for imaging or therapeutics .

Nanotechnology

This compound’s ability to undergo various chemical transformations makes it a potential candidate for creating functionalized nanoparticles. These nanoparticles can have applications in drug delivery, imaging, and as catalysts in chemical reactions .

Environmental Science

In environmental science, N-benzyl-3-bromo-4-methylbenzenesulfonamide could be used in the study of pollutant degradation. Its bromine atom can be replaced by other atoms or groups, simulating the degradation process of environmental contaminants .

properties

IUPAC Name

N-benzyl-3-bromo-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-11-7-8-13(9-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIVRJRBNLDWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428441
Record name N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-bromo-4-methylbenzenesulfonamide

CAS RN

850429-67-3
Record name N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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